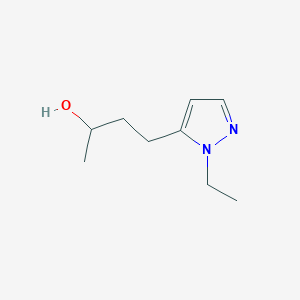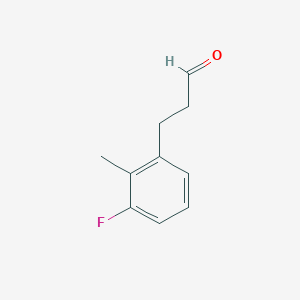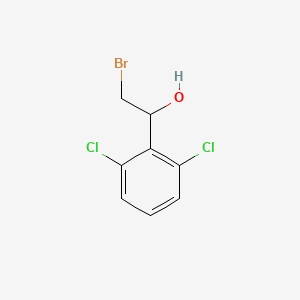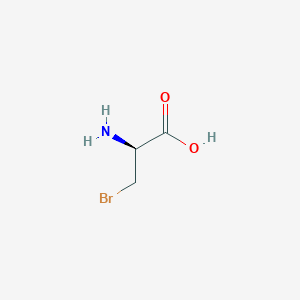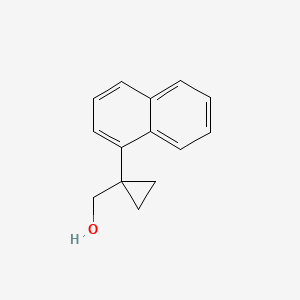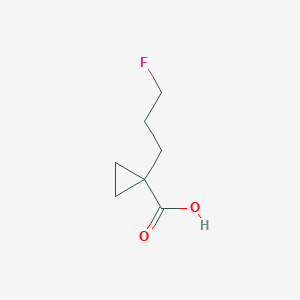
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid is an organic compound with the molecular formula C7H11FO2 It is a cyclopropane derivative where a fluoropropyl group is attached to the cyclopropane ring, and a carboxylic acid group is present
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with a fluorinating agent to introduce the fluoropropyl group. The resulting intermediate is then subjected to carboxylation to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be compared with similar compounds such as 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. While both compounds contain a cyclopropane ring and a carboxylic acid group, the presence of different substituents (fluoropropyl vs. trifluoromethyl) imparts distinct chemical and biological properties. For instance, the trifluoromethyl group may confer greater metabolic stability and lipophilicity compared to the fluoropropyl group .
Similar compounds include:
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Chloropropyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C7H11FO2 |
|---|---|
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
1-(3-fluoropropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10) |
InChI-Schlüssel |
WUWRFEQNDLLHRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCCF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)



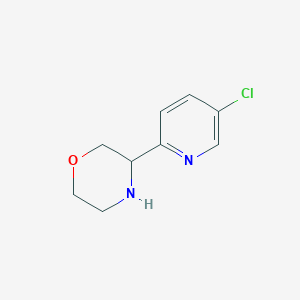

![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)

